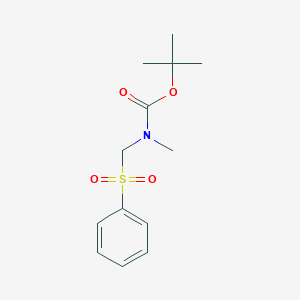
3,3-diphenyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-diphenyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as DPP-3, and it belongs to the class of amides. DPP-3 has a wide range of applications in scientific research, including its use as a tool in drug discovery and development. In
Applications De Recherche Scientifique
Tuberculosis Drug Development
Improved BM212 MmpL3 inhibitor analogues, related to the chemical family of 3,3-diphenyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide, have shown efficacy in the acute murine model of tuberculosis infection. These compounds, due to their in vitro efficacy against M. tuberculosis, have been identified as potential anti-tubercular drugs. The optimal substitution patterns for the phenyl rings and modifications to improve physical chemical properties have led to compounds with lower lipophilicity and improved microsomal stability, indicating their druggable target interest for tuberculosis therapy (Poce et al., 2013).
Antimicrobial and Anticancer Activities
A novel series of diphenyl 1-(pyridin-3-yl)ethylphosphonates, which share a structural motif with 3,3-diphenyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide, was synthesized and found to exhibit high antimicrobial activities against a range of bacteria and fungi, as well as significant anticancer activities against liver carcinoma and breast adenocarcinoma cell lines. These findings suggest the potential of such compounds in developing new therapeutic agents targeting microbial infections and cancer (Abdel-megeed et al., 2012).
Cytotoxic Compounds Development
Derivatives of 3-oxo-N,3-diphenylpropamide, structurally related to 3,3-diphenyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide, were used to synthesize various heterocyclic derivatives evaluated for cytotoxicity against Hepatocellular carcinoma HepG2 and cervical carcinoma HeLa cell lines. This work illustrates the potential of these compounds in the development of new cytotoxic agents, encouraging future research in this domain (Mohareb & Ibrahim, 2022).
Synthesis and Application in Heterocyclic Chemistry
The synthesis of heterocyclic derivatives as potential cytotoxic compounds using 3,3-diphenyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide or its derivatives as starting materials highlights the chemical's utility in organic synthesis. These efforts are directed towards creating new compounds with potential biological activity, illustrating the chemical's role in advancing medicinal chemistry and drug discovery efforts (Abdel-Khalik et al., 2004).
Mécanisme D'action
Thiophene derivatives
Thiophene is a five-membered ring made up of one sulfur atom and four carbon atoms . Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Indole derivatives
Indole is a heterocyclic compound that contains a benzene ring fused to a pyrrole ring . Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Imidazole derivatives
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Propriétés
IUPAC Name |
3,3-diphenyl-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2OS/c28-25(27-17-19-14-22(18-26-16-19)24-12-7-13-29-24)15-23(20-8-3-1-4-9-20)21-10-5-2-6-11-21/h1-14,16,18,23H,15,17H2,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISSKNRSAFYVZRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)NCC2=CC(=CN=C2)C3=CC=CS3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

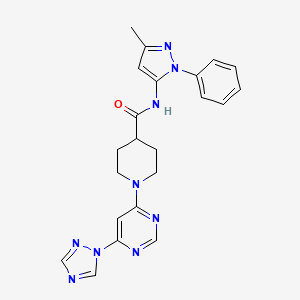
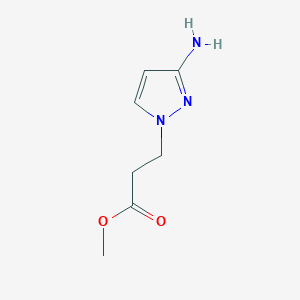

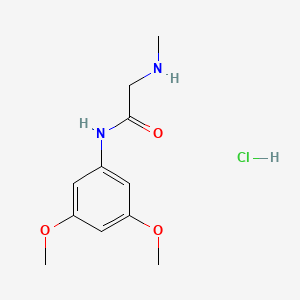
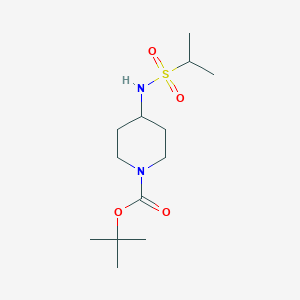
![4-methoxy-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}benzamide](/img/structure/B2710679.png)
![N-[3-(2-ethylsulfonyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl)phenyl]methanesulfonamide](/img/structure/B2710680.png)
![ethyl 2-[[2-[[5-[[(3-methoxybenzoyl)amino]methyl]-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2710681.png)
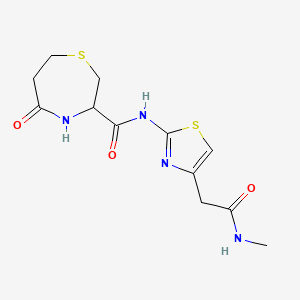
![(5E)-5-[(6-chloropyridin-3-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2710683.png)
![(Z)-N-cyclohexyl-2-((2-((6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl)thio)acetamide](/img/structure/B2710685.png)
![N-(3,5-dimethoxyphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide](/img/structure/B2710686.png)
![4-(4-Chlorophenyl)-2-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]phthalazin-1-one](/img/structure/B2710688.png)
